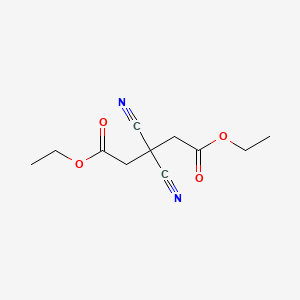

Diethyl 3,3-dicyanopentanedioate

Description

Properties

IUPAC Name |

diethyl 3,3-dicyanopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-16-9(14)5-11(7-12,8-13)6-10(15)17-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCRXJYHZSNQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80319965 | |

| Record name | diethyl 3,3-dicyanopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77415-69-1 | |

| Record name | 77415-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 3,3-dicyanopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Diethyl 3,3 Dicyanopentanedioate and Its Analogues

Strategies for the Preparation of Diethyl 3,3-dicyanopentanedioate

The preparation of this compound typically involves carbon-carbon bond forming reactions. A common precursor for its synthesis is diethyl 3-oxopentanedioate, also known as diethyl acetonedicarboxylate. medchemexpress.commedchemexpress.com

The synthesis of this compound often relies on nucleophilic addition or substitution reactions. For instance, the reaction of diethyl 3-oxopentanedioate with a source of cyanide, such as cyanogen (B1215507) bromide, proceeds through the formation of new carbon-carbon bonds. researchgate.net The mechanism involves the generation of a nucleophilic enolate from diethyl 3-oxopentanedioate, which then attacks the electrophilic carbon of the cyanide source. The presence of a base is often crucial to facilitate the deprotonation and formation of the enolate intermediate. The stereochemistry of the final product can be influenced by the reaction conditions and the nature of the reactants and catalysts used. researchgate.net

The efficiency of the synthesis of this compound and its analogues can be significantly improved through the use of catalysts. Catalysts can accelerate reaction rates, improve yields, and enhance selectivity towards the desired product. nano-ntp.com For the synthesis of related dinitrile compounds, various catalysts have been explored. For instance, in the synthesis of other nitrile-containing compounds, catalysts can play a role in activating the substrates and facilitating the key bond-forming steps. The development of novel catalysts, including those based on transition metals or organocatalysts, is an active area of research aimed at making the synthesis more efficient and sustainable. nano-ntp.comresearchgate.net

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. nih.gov This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes.

To align with green chemistry principles, solvent-free and microwave-assisted synthetic protocols have been developed for various organic reactions. nih.govnih.gov Solvent-free reactions reduce the use of hazardous organic solvents, leading to a cleaner process with easier product isolation. nih.gov Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. nih.govnih.gov While specific examples for the synthesis of this compound under these conditions are not extensively documented in the provided results, the application of these techniques to similar transformations, such as the synthesis of diesters and heterocyclic compounds, suggests their potential utility. nih.govnih.govmdpi.com For example, the synthesis of symmetrical methylene (B1212753) diesters has been successfully achieved under solvent-free conditions, highlighting the feasibility of this approach for related compounds. nih.gov

Sustainable catalysis focuses on the use of catalysts that are recyclable, derived from abundant resources, and operate under mild conditions. nano-ntp.comresearchgate.net The goal is to develop catalytic systems that can be used multiple times without significant loss of activity, thereby reducing waste and cost. researchgate.net

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov Reactions with high atom economy are preferred as they generate less waste. scranton.eduprimescholars.com Addition and rearrangement reactions, for instance, have a theoretical atom economy of 100%. scranton.eduresearchgate.net In the context of synthesizing this compound, choosing a synthetic route with a high atom economy is crucial for a sustainable process. The calculation of atom economy involves comparing the molecular weight of the desired product to the sum of the molecular weights of all reactants. youtube.com

Table 1: Comparison of Reaction Parameters for Different Synthetic Approaches

Synthesis of Structurally Modified this compound Derivatives

The core structure of this compound can be modified to create a variety of derivatives with potentially new properties and applications. For instance, the related compound, diethyl 3-oxopentanedioate, serves as a versatile starting material for synthesizing a range of heterocyclic compounds and other complex molecules. medchemexpress.comresearchgate.net It can be reacted with various reagents to introduce different functional groups and build diverse molecular architectures. For example, it reacts with N,N-dimethylformamide dimethyl acetal (B89532) and subsequently with guanidine (B92328) to form pyrimidine (B1678525) derivatives. researchgate.net Furthermore, diethyl 3-oxopentanedioate has been used in the synthesis of labeled derivatives for biological studies. researchgate.net The dicyano functionality in this compound itself offers a reactive handle for further transformations, allowing for the synthesis of a wide array of structurally modified analogues.

Table 2: Examples of Derivatives Synthesized from Related Precursors

Reactivity and Mechanistic Investigations of Diethyl 3,3 Dicyanopentanedioate in Organic Transformations

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of Diethyl 3,3-dicyanopentanedioate is characterized by a duality of nucleophilic and electrophilic centers. The electron-withdrawing nature of the cyano (-CN) and ester (-COOEt) groups significantly influences the electron distribution within the molecule.

Nucleophilic Character: The most significant nucleophilic potential of the molecule arises after deprotonation. The methylene (B1212753) protons (CH₂) alpha to both the cyano and ester groups are highly acidic. This increased acidity is due to the ability of the adjacent electron-withdrawing groups to stabilize the resulting conjugate base (a carbanion) through resonance. wikipedia.orglscollege.ac.in A base can readily abstract one of these protons to generate a potent carbon-centered nucleophile. This enolate is stabilized by delocalizing the negative charge over the alpha-carbon, the carbon of the cyano group, and the carbonyl oxygen of the ester group. wikipedia.org This nucleophilic enolate is central to the compound's role in C-C bond-forming reactions.

Electrophilic Character: Conversely, the molecule possesses distinct electrophilic sites. An electrophile is a species that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com The carbonyl carbons of the two ester groups are electron-deficient due to the polarization of the C=O bond, where the more electronegative oxygen atom pulls electron density from the carbon. youtube.comkhanacademy.org This makes them susceptible to attack by nucleophiles. Similarly, the carbons of the nitrile groups also exhibit electrophilic character.

Table 1: Key Reactive Sites in this compound

| Site | Type | Description |

| α-Carbons (C2 & C4) | Pro-nucleophilic | The protons on these carbons are acidic. Deprotonation creates a strong carbon nucleophile (enolate). |

| Carbonyl Carbons (in Ester) | Electrophilic | These carbons are electron-deficient and are targets for nucleophilic attack. |

| Nitrile Carbons | Electrophilic | These carbons are also electron-poor and can be attacked by strong nucleophiles. |

Role in Condensation Reactions and Michael Additions

The acidic nature of the α-protons makes this compound an excellent substrate for condensation and addition reactions where it functions as the nucleophilic component.

Condensation Reactions: It is a classic active methylene compound for the Knoevenagel condensation . wikipedia.org In this reaction, the compound condenses with aldehydes or ketones in the presence of a weak base (like piperidine (B6355638) or pyridine). The reaction involves the nucleophilic addition of the deprotonated dicyanopentanedioate to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgorganic-chemistry.org The Doebner modification of this reaction uses pyridine (B92270) as a solvent and can lead to subsequent decarboxylation if a carboxylic acid group is present. organic-chemistry.org

Michael Additions: The stabilized carbanion generated from this compound is an ideal Michael donor for conjugate additions. The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated compound, known as a Michael acceptor. wikipedia.orgopenstax.org This reaction is a powerful and widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.org The reaction is thermodynamically driven, favoring the formation of the 1,4-adduct. libretexts.org

Table 2: Representative Michael Acceptors for Reaction with Active Methylene Compounds

| Class of Acceptor | Example |

| α,β-Unsaturated Ketones | 3-Buten-2-one |

| α,β-Unsaturated Aldehydes | Acrolein |

| α,β-Unsaturated Esters | Ethyl acrylate |

| α,β-Unsaturated Nitriles | Acrylonitrile (B1666552) |

| Nitroalkenes | Nitroethylene |

Intramolecular Cyclizations and Rearrangement Reactions

The multiple reactive sites within this compound and its derivatives allow for a variety of intramolecular reactions to form cyclic structures, which are often key steps in the synthesis of complex heterocyclic compounds. rsc.orgrsc.org

Intramolecular Cyclizations: Derivatives of this compound can be designed to undergo intramolecular cyclization. For instance, if the molecule is first reacted with a species containing a leaving group, a subsequent intramolecular Michael addition can occur, leading to the formation of a new ring. This strategy is a cornerstone of annulation reactions. Furthermore, the nitrile groups can participate in cyclization reactions. Under specific conditions, a Thorpe-Ziegler reaction could be envisioned for related dinitrile compounds to form a five- or six-membered ring containing a β-keto nitrile moiety after hydrolysis.

Rearrangement Reactions: The products formed from the initial reactions of this compound can undergo further rearrangement. For example, products of condensation reactions can sometimes undergo sigmatropic rearrangements, like the Cope or oxy-Cope rearrangement, if the appropriate 1,5-diene system is formed. wiley-vch.de In other cases, complex multistep reactions involving the initial adduct can lead to unexpected rearranged products, such as the formation of highly substituted pyridines or pyrans from the reaction of related 3-oxoalkanenitriles. nih.gov

Detailed Mechanistic Elucidation of Key Reaction Pathways

Understanding the step-by-step mechanisms of these reactions is crucial for predicting products and optimizing reaction conditions.

Mechanism of the Michael Addition: The Michael reaction mechanism proceeds through three main steps: openstax.orgmasterorganicchemistry.com

Deprotonation: A base removes an acidic α-proton from this compound, creating a resonance-stabilized enolate ion. This is the active nucleophile. lscollege.ac.in

Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated Michael acceptor. This conjugate addition breaks the alkene's π-bond, and the electrons are pushed through the conjugated system to the electronegative oxygen (or nitrogen), forming a new enolate. libretexts.org

Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a protic solvent, yielding the final 1,4-addition product and regenerating the catalyst. lscollege.ac.in

Mechanism of the Knoevenagel Condensation: The Knoevenagel condensation follows a similar initial path but with a different outcome: wikipedia.orgorganic-chemistry.org

Enolate Formation: A weak base deprotonates the active methylene compound to form the nucleophilic enolate.

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product (a β-hydroxy intermediate).

Dehydration: The intermediate alcohol is eliminated as a water molecule, typically under the reaction conditions (often aided by heat), to form a new carbon-carbon double bond, resulting in the final α,β-unsaturated product.

Applications of Diethyl 3,3 Dicyanopentanedioate As a Building Block in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Frameworks

The arrangement of functional groups in diethyl 3,3-dicyanopentanedioate makes it an ideal precursor for the synthesis of various heterocyclic systems. The activated methylene (B1212753) group (prior to quaternization) and the dinitrile functionality are key to its reactivity in cyclization reactions.

The 1,3-dicarbonyl-like nature of the this compound backbone is well-suited for condensation reactions with binucleophiles to form nitrogen-containing heterocycles.

Pyrimidines: A derivative of the title compound, Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, is readily prepared from acetone-1,3-dicarboxylates. This intermediate can be transformed by treatment with guanidine (B92328) hydrochloride into a substituted pyrimidine (B1678525), specifically ethyl 2-amino-4-(2-ethoxycarbonylmethyl)-pyrimidine-5-carboxylate. researchgate.net This reaction highlights a pathway where the core pentanedioate (B1230348) structure is used to construct the pyrimidine ring, a scaffold of significant importance in medicinal chemistry. researchgate.netorganic-chemistry.orgthieme-connect.de

Pyrazoles: The synthesis of pyrazoles classically involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. google.comorganic-chemistry.org this compound, possessing a related structural motif, is a suitable substrate for this transformation. The reaction proceeds via condensation of hydrazine with the carbonyl-like positions of the pentanedioate backbone, followed by cyclization and dehydration to yield a highly functionalized pyrazole (B372694) ring. beilstein-journals.org This method provides a direct route to pyrazoles bearing cyano and ester groups, which are valuable for further synthetic modifications. beilstein-journals.orgminia.edu.eg

| Reagent | Resulting Heterocycle | Key Reaction Type |

| Guanidine | Pyrimidine | Condensation / Cyclization |

| Hydrazine | Pyrazole | Condensation / Cyclization |

The reactivity of this compound also extends to the synthesis of heterocycles containing oxygen and sulfur, primarily by leveraging the reactivity of its activated dicyanomethylene group.

Oxygen-Containing Heterocycles: Fused oxygen heterocycles can be synthesized via iodine-mediated annulation of 1,3-dicarbonyl compounds with propargylic alcohols. rsc.org The structural similarity of this compound to 1,3-dicarbonyls makes it a candidate for similar cyclization strategies to produce functionalized pyran or furan (B31954) derivatives. nih.govorganic-chemistry.orgrsc.org

Sulfur-Containing Heterocycles: The synthesis of sulfur heterocycles is a significant area of organic chemistry. organic-chemistry.orgresearchgate.netnih.gov A prominent method is the Gewald reaction, which produces highly substituted 2-aminothiophenes from a compound with an activated methylene group, a carbonyl compound, and elemental sulfur. The dicyanomethylene group in this compound is sufficiently activated to serve as the nucleophilic component in this type of reaction, making it a promising substrate for the synthesis of thiophene (B33073) derivatives.

Implementation in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are powerful tools for building molecular complexity efficiently. rsc.org this compound is an excellent substrate for such reactions due to its multiple reactive centers.

The activated methylene group flanked by two cyano groups is a key feature that drives the participation of this compound in MCRs. It can act as a potent carbon nucleophile in Knoevenagel-type condensations, which often initiate a cascade of reactions. A well-established three-component reaction involves an aldehyde, malononitrile (B47326) (a structural component of the title compound), and an amine to yield diverse pyridine (B92270) derivatives. researchgate.netnih.gov By analogy, this compound can react with an aldehyde and an amine-based component in a one-pot synthesis. For instance, reaction with an aldehyde and a compound like o-phenylenediamine (B120857) could lead to benzodiazepine (B76468) scaffolds, which are typically formed from 1,3-diketones under similar conditions. researchgate.net

| Component 1 | Component 2 | Component 3 | Potential Product Scaffold |

| This compound | Aromatic Aldehyde | Amine / Diamine | Substituted Pyridine / Benzodiazepine |

The true power of using this compound in MCRs lies in the ability to rapidly generate large libraries of structurally diverse molecules. rsc.org By systematically varying the other components in the reaction, a vast chemical space can be explored. For example, in a three-component condensation with an aldehyde and an amine, changing the structure of the aldehyde (aliphatic vs. aromatic, different substitution patterns) and the amine (primary vs. secondary, cyclic vs. acyclic) can produce a wide array of distinct heterocyclic products from a single, consistent scaffold. This strategy is highly valuable in medicinal chemistry for the discovery of new bioactive compounds, as it allows for the efficient synthesis of many different analogs for structure-activity relationship (SAR) studies.

Design and Synthesis of Functionalized Organic Scaffolds

The products derived from this compound are not merely final compounds but are themselves versatile, functionalized organic scaffolds for further synthetic elaboration. chemicalpapers.com The inherent ester and nitrile functionalities, along with the newly formed heterocyclic rings, serve as reactive handles for subsequent chemical transformations.

For instance, the ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides, or they can be reduced to alcohols. The nitrile groups can be hydrolyzed to amides or carboxylic acids, or reduced to primary amines. The aromatic heterocyclic cores synthesized as described in section 4.1 can undergo further functionalization, such as electrophilic substitution or cross-coupling reactions. This multi-directional reactivity allows chemists to use this compound as a starting point to build highly complex and diverse molecular architectures tailored for specific applications.

Development of Novel Reagents and Intermediates via this compound

The strategic placement of cyano and ester groups in this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic systems and functionalized open-chain compounds. These products often serve as key intermediates in the preparation of more complex target molecules with potential applications in medicinal chemistry and materials science.

One of the primary applications of this compound as a building block is in cyclization reactions to form heterocyclic reagents. The reaction of this compound with hydrazine hydrate (B1144303) is a notable example, leading to the formation of pyridazinone derivatives. This transformation proceeds through the initial reaction of hydrazine with the ester groups, followed by an intramolecular cyclization involving one of the nitrile groups.

A key intermediate synthesized from this compound is 3-amino-6-oxo-4-(2-ethoxy-2-oxoethyl)-1,4,5,6-tetrahydropyridazine-4-carbonitrile . This compound is formed through the reaction with hydrazine and serves as a versatile reagent for the synthesis of more complex heterocyclic systems. The presence of a primary amine, a nitrile group, an ester, and a lactam ring within the same molecule allows for a wide range of subsequent chemical modifications.

The general reaction scheme for the formation of this pyridazinone intermediate is as follows:

Scheme 1: Synthesis of 3-amino-6-oxo-4-(2-ethoxy-2-oxoethyl)-1,4,5,6-tetrahydropyridazine-4-carbonitrile from this compound and Hydrazine Hydrate.

This pyridazinone derivative can then be utilized in further synthetic steps. For instance, the amino group can be diazotized and subsequently replaced to introduce various functionalities. The nitrile group can be hydrolyzed or reduced, and the ester can be saponified or transesterified, opening up a plethora of possibilities for creating a library of novel compounds.

The following table summarizes the key intermediates that can be derived from this compound and their potential for further synthetic elaboration.

| Starting Material | Reagent | Resulting Intermediate | Key Functional Groups for Further Reactions |

| This compound | Hydrazine Hydrate | 3-amino-6-oxo-4-(2-ethoxy-2-oxoethyl)-1,4,5,6-tetrahydropyridazine-4-carbonitrile | Primary amine, Nitrile, Ester, Lactam |

Research in this area continues to explore the full potential of this compound as a foundational element in the construction of novel chemical entities. The ability to readily access complex heterocyclic structures from this relatively simple starting material underscores its importance in synthetic organic chemistry.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Diethyl 3,3-dicyanopentanedioate, providing unambiguous information about its carbon-hydrogen framework. Due to the molecule's symmetry, the NMR spectra are relatively simple and highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the two equivalent ethyl groups and the two equivalent methylene (B1212753) bridges.

A quartet corresponding to the four methylene protons (-O-CH₂-CH₃) of the ethyl ester groups. This signal arises from the coupling with the adjacent methyl protons.

A triplet corresponding to the six methyl protons (-O-CH₂-CH₃) of the ethyl ester groups, resulting from coupling to the adjacent methylene protons.

A singlet corresponding to the four protons of the two methylene groups (-CH₂-C(CN)₂-) adjacent to the central quaternary carbon. These protons are chemically equivalent and have no adjacent protons to couple with, hence they appear as a singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone and the presence of the nitrile and carbonyl functional groups. Given the molecule's symmetry, five distinct carbon signals are predicted:

One signal for the two equivalent methyl carbons (-CH₃).

One signal for the two equivalent methylene carbons of the ethyl groups (-O-CH₂-).

One signal for the two equivalent methylene carbons flanking the quaternary center (-CH₂-C(CN)₂-).

A signal for the central quaternary carbon (-C(CN)₂-).

A signal for the two equivalent nitrile carbons (-C≡N).

A signal for the two equivalent ester carbonyl carbons (-C=O).

The predicted chemical shifts for this compound are detailed in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on standard chemical shift values and analysis of analogous structures.

| ¹H NMR | |||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| -O-CH₂-CH₃ | ~ 4.2 | Quartet (q) | 4H |

| -CH₂-C(CN)₂- | ~ 3.0 | Singlet (s) | 4H |

| -O-CH₂-CH₃ | ~ 1.3 | Triplet (t) | 6H |

| ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | ||

| -C=O | ~ 168 | ||

| -C≡N | ~ 115 | ||

| -O-CH₂- | ~ 63 | ||

| -C(CN)₂- | ~ 45 | ||

| -CH₂-C(CN)₂- | ~ 38 | ||

| -CH₃ | ~ 14 |

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for probing its structure through fragmentation analysis. The molecular formula of the compound is C₁₁H₁₄N₂O₄, corresponding to a monoisotopic mass of approximately 238.095 u. nih.gov

Using a hard ionization technique like Electron Ionization (EI), the molecular ion peak (M⁺) at m/z 238 would be expected, although it may be weak due to the molecule's susceptibility to fragmentation. Common fragmentation pathways would involve the cleavage of the ester groups and bonds adjacent to the structurally significant quaternary carbon.

Key predicted fragments include:

Loss of an ethoxy radical (-OC₂H₅): Resulting in a fragment ion at m/z 193.

Loss of an ethyl radical (-C₂H₅): Leading to a peak at m/z 209.

Cleavage of the C-C bond adjacent to the quaternary center: This could lead to various fragment ions depending on the specific bond broken and charge retention.

For monitoring reactions, soft ionization techniques such as Electrospray Ionization (ESI-MS) are particularly valuable. ESI-MS allows for the detection of protonated molecules [M+H]⁺ (m/z 239) or adducts with cations like sodium [M+Na]⁺ (m/z 261) directly from the reaction solution. This approach is highly sensitive and can be used to identify the target product and potential charged or easily ionizable intermediates in real-time without causing extensive fragmentation.

Table 2: Predicted Mass Spectrometry Fragments (EI-MS) for this compound Predicted data based on common fragmentation patterns for esters and nitriles.

| m/z | Predicted Fragment Identity |

|---|---|

| 238 | [M]⁺ (Molecular Ion) |

| 209 | [M - C₂H₅]⁺ |

| 193 | [M - OC₂H₅]⁺ |

| 165 | [M - COOC₂H₅]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the polar bonds in the molecule. The most characteristic peaks are:

A strong, sharp absorption band for the ester carbonyl (C=O) stretch, expected in the range of 1750-1735 cm⁻¹.

A medium-intensity, sharp absorption for the nitrile (C≡N) stretch, typically appearing around 2260-2240 cm⁻¹. Due to symmetry, this band might be less intense than in asymmetric nitriles.

Several bands in the 1300-1000 cm⁻¹ region corresponding to C-O stretching vibrations of the ester groups.

Multiple bands in the 3000-2850 cm⁻¹ region due to the C-H stretching of the methylene and methyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the more symmetric and less polar bonds often produce stronger Raman signals. For this molecule, a strong Raman signal would be expected for the symmetric C≡N stretch. Vibrations of the C-C backbone, which are often weak in the IR spectrum, would also be more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Bands for this compound Predicted data based on characteristic group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 3000-2850 | Medium-Strong | Medium-Strong |

| C≡N Stretch | Nitrile | 2260-2240 | Medium | Strong |

| C=O Stretch | Ester | 1750-1735 | Strong | Medium |

| C-O Stretch | Ester | 1300-1000 | Strong | Weak |

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and MS.

As of the latest literature search, a crystal structure for this compound has not been deposited in public databases. If a suitable single crystal of the compound were to be grown and analyzed, this method would offer unparalleled insight into its solid-state conformation. It would reveal how the flexible ethyl and methylene chains are oriented with respect to one another and how the molecules pack together in the crystal lattice, governed by weak intermolecular forces such as dipole-dipole interactions and van der Waals forces. Since the molecule is achiral, there is no absolute stereochemistry to determine.

Computational and Theoretical Chemistry Studies on Diethyl 3,3 Dicyanopentanedioate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No literature was found that specifically details quantum chemical calculations performed on Diethyl 3,3-dicyanopentanedioate to determine its electronic structure or predict its reactivity. Such studies would typically involve methods like Density Functional Theory (DFT) or other ab initio calculations to elucidate properties such as molecular orbital energies, charge distribution, and electrostatic potential, which are fundamental to understanding the molecule's chemical behavior.

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

There is no available research detailing molecular dynamics simulations for the reaction pathways and intermediates involving this compound. These types of simulations are crucial for understanding the dynamic nature of chemical reactions, including the conformational changes and energy landscapes of reactants, transition states, and products over time.

Structure-Reactivity Relationships and Mechanistic Insights from Theoretical Models

A specific theoretical model describing the structure-reactivity relationships and offering mechanistic insights for this compound could not be located in the searched literature. These models are essential for correlating the structural features of a molecule with its chemical reactivity and for elucidating the detailed steps of reaction mechanisms.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The application of Diethyl 3,3-dicyanopentanedioate within continuous flow chemistry or its integration into automated synthesis platforms has not been reported in peer-reviewed literature. Flow chemistry offers advantages such as enhanced reaction control, improved safety, and scalability, which could theoretically be beneficial for reactions involving this multifunctional compound. noelresearchgroup.com However, no studies have been published that specifically investigate the behavior, optimization, or reaction outcomes of this compound under continuous flow conditions. Consequently, there is no available data on reaction kinetics, residence times, or yields for this compound in automated systems.

Exploration of Asymmetric Synthesis and Chiral Induction

The structure of this compound does not inherently possess a chiral center. The exploration of this molecule in asymmetric synthesis would likely involve its use as a prochiral substrate or its modification to introduce chirality. Research into the asymmetric synthesis of related compounds or the use of chiral catalysts for reactions involving similar dinitriles exists, often focusing on achieving high enantioselectivity. jyu.firesearchgate.net However, a direct investigation into chiral induction using this compound as the starting material or key reagent is absent from the current body of scientific work. There are no published methods or documented catalyst systems for achieving enantioselective transformations with this specific compound.

Innovative Applications in Materials Science and Polymer Chemistry

The gem-dinitrile group in this compound could theoretically serve as a precursor for the synthesis of novel polymers or functional materials. The nitrile groups can undergo various transformations, including hydrolysis, reduction, or cycloaddition reactions, which are fundamental in polymer chemistry. However, there is no specific research detailing the polymerization of this compound or its incorporation into polymer backbones to create materials with unique thermal, optical, or mechanical properties. Similarly, its application as a component in the design of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other advanced materials has not been documented.

Interdisciplinary Research Opportunities with this compound as a Core Synthon

As a multifunctional molecule, this compound holds theoretical potential as a versatile synthon for constructing more complex molecular architectures. Its reactive sites could be leveraged in medicinal chemistry to synthesize heterocyclic compounds or in agrochemistry as a scaffold for new active ingredients. researchgate.net For instance, related dicarboxylates are used in the synthesis of pyrimidines and other heterocyclic systems. researchgate.net Nevertheless, specific interdisciplinary research projects that identify and utilize this compound as a central building block are not described in the available literature, and its potential remains a matter of chemical intuition rather than demonstrated application.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Diethyl 3,3-dicyanopentanedioate, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves esterification and cyanation steps. For example, Knoevenagel condensation or nucleophilic substitution could introduce cyano groups, while esterification via acid-catalyzed reactions forms the diethyl ester backbone. Key parameters include temperature control (to prevent side reactions), solvent polarity (to stabilize intermediates), and stoichiometric ratios of reactants. Characterization via NMR (¹H/¹³C) and IR spectroscopy can confirm functional groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts minimized?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., CDCl₃) to avoid proton interference. ¹³C NMR identifies nitrile (CN) peaks at ~110–120 ppm.

- IR : Cyano stretches appear at ~2200–2260 cm⁻¹. Baseline correction and dry sample preparation reduce moisture-related artifacts.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validate with X-ray crystallography (e.g., SHELX refinement ) for absolute configuration.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for degradation via periodic HPLC analysis.

- Disposal : Follow EPA guidelines for nitrile-containing waste. Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density around nitrile groups.

- Fukui Indices : Identify electrophilic sites (e.g., α-carbons adjacent to cyano groups) for nucleophilic attack.

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Validate with experimental kinetic data .

Q. What strategies resolve contradictions in stereochemical outcomes of this compound-derived products?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- X-ray Crystallography : Refine crystal structures via SHELXL to assign absolute configurations. Compare with computational predictions (e.g., VCD spectroscopy) .

- Systematic Variation : Test temperature, catalysts (e.g., organocatalysts), and solvent polarity to isolate stereochemical drivers .

Q. How does this compound serve as a precursor for heterocyclic compounds, and what mechanistic pathways dominate?

- Methodological Answer :

- Cyclization Reactions : Under basic conditions, nitrile groups undergo Thorpe-Ziegler cyclization to form pyridine derivatives.

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-KCN) tracks nitrile incorporation. Monitor intermediates via in-situ FTIR or LC-MS.

- Catalysis : Transition metals (e.g., Pd/Cu) facilitate cross-coupling with aryl halides, forming fused heterocycles .

Q. What experimental designs optimize kinetic studies of this compound in substitution reactions?

- Methodological Answer :

- Stopped-Flow Techniques : Measure rapid reaction kinetics (ms timescale) for SN² mechanisms.

- Isotope Effects : Compare kH/kD using deuterated solvents to identify rate-determining steps.

- Variable-Temperature NMR : Quantify activation parameters (ΔH‡, ΔS‡) via Eyring plots. Validate with Arrhenius analysis .

Key Considerations for Experimental Design

- Contradiction Analysis : Cross-validate conflicting data (e.g., unexpected byproducts) using orthogonal techniques (e.g., GC-MS + NMR).

- Reproducibility : Document solvent batch effects (e.g., inhibitor-free THF) and humidity control during synthesis.

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste and animal testing (if applicable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.